molecular formula C15H22BrNO B3977663 2-bromo-N-(6-methylheptan-2-yl)benzamide

2-bromo-N-(6-methylheptan-2-yl)benzamide

Cat. No.: B3977663
M. Wt: 312.24 g/mol
InChI Key: JINJULVHTZAPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(6-methylheptan-2-yl)benzamide is a brominated benzamide derivative characterized by a branched alkyl chain (6-methylheptan-2-yl) attached to the amide nitrogen. The bromine atom at the ortho position of the benzamide core enhances its reactivity in cross-coupling reactions and influences electronic properties, making it a versatile intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

2-bromo-N-(6-methylheptan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-11(2)7-6-8-12(3)17-15(18)13-9-4-5-10-14(13)16/h4-5,9-12H,6-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINJULVHTZAPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methylheptan-2-yl)benzamide typically involves the bromination of benzamide followed by the introduction of the alkyl chain. One common method is the electrophilic aromatic substitution reaction where benzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzamide. Subsequently, the alkylation of 2-bromobenzamide with 6-methylheptan-2-amine under basic conditions results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(6-methylheptan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of base and boronic acids.

Major Products

    Substitution: Formation of N-(6-methylheptan-2-yl)benzamide derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-N-(6-methylheptan-2-yl)benzamide has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-bromo-N-(6-methylheptan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural features and properties of 2-bromo-N-(6-methylheptan-2-yl)benzamide with related benzamide derivatives:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Features Reference
This compound 6-Methylheptan-2-yl (branched alkyl) ~327.3 (estimated) High lipophilicity due to branched alkyl chain; bromine enables cross-coupling
MS-0022 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl ~464.3 Aromatic heterocyclic group enhances SMO inhibition (IC₅₀: low nM range)
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide Hexanoyl + 4-carboxyphenyl ~342.4 Carboxylic acid group improves solubility; moderate PCAF HAT inhibition (67%)
2-Bromo-N-(tert-butyl)benzamide tert-Butyl ~258.1 Bulky substituent improves enantioselectivity (87% ee in Suzuki-Miyaura)
2-Bromo-N-(pyridin-2-yl)benzamide Pyridin-2-yl ~277.1 Heterocyclic amine facilitates domino reactions (27% yield in synthesis)

Key Observations:

  • Branched vs.
  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., imidazopyridinyl in MS-0022) are critical for receptor binding in pharmacological applications, while aliphatic chains influence solubility and metabolic stability .
  • Bromine Position: The ortho-bromo substituent is a common feature in cross-coupling reactions, as seen in and , where it facilitates Suzuki-Miyaura couplings and domino sequences .
PCAF HAT Inhibition

Benzamides with long acyl chains (e.g., tetradecanoylamino in compound 17) exhibit potent PCAF HAT inhibition (79%), surpassing anacardic acid (68%). However, the target compound’s branched alkyl chain may reduce enzymatic interaction compared to linear acyl groups due to steric hindrance .

Smoothened Antagonism

MS-0022, a bromobenzamide derivative, inhibits Hedgehog signaling by targeting Smoothened (IC₅₀: low nM).

mGlu5 Receptor Modulation

Benzamide derivatives with bulky substituents (e.g., cumyl group in compound 13) show high enantioselectivity (93% ee) in asymmetric synthesis, indicating that the 6-methylheptan-2-yl group could similarly influence receptor binding in neurological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(6-methylheptan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(6-methylheptan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.